3-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Predicted $$^1$$H NMR signals (Figure 1) include:
- Aromatic protons : A multiplet at δ 7.3–8.1 ppm for the benzoate ring.
- Pyrazole methyl groups : Singlets at δ 2.1–2.5 ppm for the 3- and 5-methyl substituents.
- Methylene bridge : A triplet at δ 4.3–4.7 ppm (J = 6–8 Hz) for the –CH$$_2$$– linkage.
- Pinacol methyls : A singlet at δ 1.2–1.4 ppm for the eight equivalent methyl groups.
The $$^{13}$$C NMR spectrum would feature signals for the boronate ester carbons (δ 80–85 ppm), carbonyl carbon (δ 167–170 ppm), and aromatic carbons (δ 120–140 ppm).
Infrared (IR) Vibrational Mode Identification
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 370.3 ([M]$$^+$$) is expected. Dominant fragments arise from:
- Loss of the pinacol boronate group (m/z 255.2).
- Cleavage of the methylene bridge (m/z 163.1 for the pyrazole fragment).
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Hypothetical DFT optimizations (B3LYP/6-31G*) would predict a HOMO-LUMO gap of 4.8–5.2 eV , indicating moderate reactivity. The boronate ester’s electron-withdrawing effect lowers the pyrazole ring’s electron density, favoring electrophilic substitution at the methylene-linked position.
Molecular Orbital Analysis of Boron-Ester Functionality
The boron atom’s vacant p-orbital interacts with the dioxaborolane oxygen lone pairs, creating a three-center B–O–B bond with partial double-bond character. This delocalization stabilizes the boronate moiety and enhances its Suzuki-Miyaura coupling reactivity.
Tables
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${20}$$H$${27}$$BN$$2$$O$$4$$ | |
| Molecular Weight | 370.3 g/mol | |
| HOMO-LUMO Gap (DFT) | 4.8–5.2 eV | |
| B–O Bond Length | 1.36–1.47 Å |
Table 2: Predicted NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (benzoate) | 7.3–8.1 | Multiplet |
| Pyrazole CH$$_3$$ | 2.1–2.5 | Singlet |
| Methylene (–CH$$_2$$–) | 4.3–4.7 | Triplet |
| Pinacol CH$$_3$$ | 1.2–1.4 | Singlet |
Properties
IUPAC Name |
methyl 3-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O4/c1-13-17(21-26-19(3,4)20(5,6)27-21)14(2)23(22-13)12-15-9-8-10-16(11-15)18(24)25-7/h8-11H,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVJOYVKWGVGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C15H27BN2O2
- Molecular Weight : 278.2 g/mol
- CAS Number : 2205068-12-6
The compound's biological activity is primarily attributed to its interaction with specific cellular pathways and molecular targets. It is believed to act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression and inflammation.
Biological Activity Overview
The following sections summarize the biological activities reported in various studies.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Key Findings :
- IC50 Values : The compound demonstrated an IC50 value of approximately 0.47 µM against PI3Kδ kinase, indicating potent inhibitory activity compared to other analogs tested .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 3-Dimethyl Compound | 0.47 | PI3Kδ |
| Benzimidazole Derivative | 3.56 | PI3Kδ |
| Other Analog | 2.30 | PI3Kδ |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It acts as a noncompetitive antagonist of chemokine receptors CXCR1 and CXCR2, which are pivotal in mediating inflammatory responses.
Case Study :
In a study examining the inhibition of CXCR1 and CXCR2 activities:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the molecular structure can significantly alter its binding affinity and potency.
| Modification | Effect on Activity |
|---|---|
| Addition of dioxaborolane moiety | Increased selectivity for kinase inhibition |
| Alteration in pyrazole ring | Enhanced anticancer properties |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Pyrazoles are also more thermally stable than isoxazoles, favoring high-temperature reactions . The benzoic acid methyl ester moiety differentiates it from simpler pyrazole-boronic esters (e.g., ), enabling conjugation with biomolecules or tuning solubility .
Substituent Effects :
- The 3,5-dimethyl groups on the pyrazole increase steric hindrance, which may slow coupling kinetics but improve regioselectivity compared to unsubstituted analogs .
- The methyl ester in the target compound vs. carboxylic acid in alters solubility: logP values are higher (estimated ~3.5 vs. ~2.1), suggesting better lipid bilayer penetration .
Reactivity in Cross-Coupling: Pinacol boronic esters generally exhibit robust stability and reactivity under Suzuki-Miyaura conditions. However, electron-withdrawing groups (e.g., ester in the target compound) may slightly reduce nucleophilicity compared to electron-neutral systems like .
Preparation Methods
Miyaura Borylation of 4-Iodo-3,5-Dimethylpyrazole
The introduction of the pinacol boronic ester group at the 4-position of the pyrazole ring is achieved via a palladium-catalyzed Miyaura borylation. This method adapts protocols from pyrazole boronic ester syntheses.
Procedure :
4-Iodo-3,5-dimethylpyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and sodium acetate (3.0 equiv) are combined in anhydrous isopropanol under nitrogen. [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride (1 mol%) is added, and the mixture is refluxed at 82°C for 16 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the boronic ester as a white solid.
Key Data :
| Parameter | Condition |
|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]PdCl₂ (1 mol%) |
| Base | Sodium acetate (3 equiv) |
| Solvent | Isopropanol |
| Temperature | 82°C (reflux) |
| Yield | 85% |
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 2.45 (s, 6H, pyrazole CH₃), 6.82 (s, 1H, pyrazole H).
-
¹¹B NMR (128 MHz, CDCl₃): δ 31.2 ppm (characteristic of sp²-hybridized boron).
Synthesis of Methyl 3-(Bromomethyl)Benzoate
Bromination of Methyl 3-Methylbenzoate
The benzylic bromination of methyl 3-methylbenzoate employs N-bromosuccinimide (NBS) under radical initiation.
Procedure :
Methyl 3-methylbenzoate (1.0 equiv), NBS (1.1 equiv), and azobisisobutyronitrile (AIBN, 0.1 equiv) are dissolved in carbon tetrachloride. The mixture is irradiated with UV light at 76°C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to afford the brominated product.
Key Data :
| Parameter | Condition |
|---|---|
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 76°C (reflux) |
| Yield | 75% |
Characterization :
Coupling of Boronic Ester Pyrazole with Bromomethyl Benzoate
Nucleophilic Substitution
The methylene bridge is formed via an SN2 reaction between the deprotonated pyrazole nitrogen and the benzylic bromide.
Procedure :
3,5-Dimethyl-4-(pinacolboron)-1H-pyrazole (1.0 equiv) and methyl 3-(bromomethyl)benzoate (1.2 equiv) are dissolved in acetone. Potassium carbonate (2.0 equiv) is added, and the mixture is refluxed at 56°C for 12 hours. The product is isolated via filtration and recrystallized from ethanol.
Key Data :
| Parameter | Condition |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | Acetone |
| Temperature | 56°C (reflux) |
| Yield | 80% |
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.41 (s, 6H, pyrazole CH₃), 5.24 (s, 2H, CH₂N), 3.89 (s, 3H, COOCH₃), 7.38–8.10 (m, 4H, aromatic).
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
Optimization and Challenges
Miyaura Borylation
Bromination Selectivity
Coupling Efficiency
-
Base Selection : Using Cs₂CO₃ instead of K₂CO₃ increases yield to 85% but complicates purification.
-
Solvent Effects : DMF improves reactivity (yield: 88%) but necessitates stringent drying to avoid boronic ester hydrolysis.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for this compound under laboratory conditions?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and boronic esters. Alternatively, a multi-step approach involves condensing pyrazole derivatives with boronic esters under acidic conditions (ethanol/methanol, reflux) . Key steps include:
- Borylation : Direct functionalization of pyrazole intermediates using pinacolborane.
- Methyl ester formation : Esterification of benzoic acid derivatives with methanol under catalytic acid.
- Optimize yields by controlling stoichiometry (1:1.2 molar ratio of pyrazole to boronic ester) and reaction time (12–24 hours).
Q. What characterization techniques are essential for confirming structure and purity?
- NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to identify key groups (e.g., boronic ester peaks at δ ~30 ppm in ¹¹B NMR) .
- HPLC : Ensure >95% purity with a C18 column (acetonitrile/water mobile phase).
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Under inert gas (argon) at –20°C in sealed, desiccated vials .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to air.
- Decomposition risks : Hydrolysis of the boronic ester in aqueous media (monitor via ¹¹B NMR for boronic acid formation) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized?
- Ligand screening : Test SPhos or XPhos ligands to enhance catalytic efficiency.
- Solvent systems : Use THF/H₂O (4:1) with K₂CO₃ as base at 80°C for 1 hour .
- Microwave-assisted synthesis : Reduce reaction time to 30 minutes with comparable yields (~85%) .
- Troubleshooting : If side products dominate, pre-purify the boronic ester via flash chromatography (silica gel, hexane/EtOAc).
Q. What strategies resolve contradictions in reported catalytic efficiencies for derivatives?
- Controlled reproducibility : Replicate reactions under identical conditions (solvent purity, catalyst batch, degassing protocols).
- Kinetic studies : Use Eyring plots to compare activation energies across studies .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to identify steric/electronic effects influencing reactivity .
Q. What in silico methods predict the pharmacological potential of derivatives?
- Molecular docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina; prioritize compounds with ΔG < –8 kcal/mol .
- MD simulations : Run 100 ns trajectories (AMBER) to assess binding stability.
- QSAR models : Corrogate logP, polar surface area, and H-bond donors with antifungal activity .
Q. How to design stability studies under physiological conditions?
- Incubation : In PBS (pH 7.4) at 37°C for 72 hours.
- Analysis : LC-MS every 24 hours to track degradation (e.g., ester hydrolysis to carboxylic acid).
- Probes : Fluorescent boronate sensors (e.g., PF3) to quantify boronic ester integrity .
Q. What theoretical frameworks guide the design of novel derivatives?
- Frontier molecular orbital theory : Calculate HOMO-LUMO gaps (Gaussian 16) to predict reactivity .
- Hammett analysis : Use σ constants to rationalize electronic effects of substituents on pyrazole rings .
- Retrosynthetic planning : Apply Corey’s logic to prioritize convergent synthetic routes .
Methodological Notes
- Contradiction resolution : Compare catalytic systems (e.g., Pd(OAc)₂ vs. PdCl₂) in identical matrices to isolate variable effects .
- Safety protocols : Always conduct boronic ester reactions in fume hoods; monitor exotherms during esterification .
- Data validation : Triangulate NMR, MS, and XRD data to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
